1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate
Overview
Description
Synthesis Analysis
The synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate and related compounds involves several chemical reactions, including the reaction of 3,3,3-trifluoroprop-1-yne with specific organometallic compounds leading to the formation of vinyl and η5-pyranyl complexes. These reactions demonstrate the versatility of fluorinated compounds in synthetic organic chemistry and their potential for forming complex structures through various synthetic routes (Bottrill et al., 1980).
Molecular Structure Analysis
The molecular structure of related fluorinated compounds has been elucidated through X-ray crystallography, revealing complex structures with extensive delocalization and specific conformational features. For example, an X-ray determination of a related acetyl compound shows a six-membered ring with an envelope conformation, highlighting the influence of fluorine atoms on the molecular geometry and electronic structure (Bottrill et al., 1980).
Chemical Reactions and Properties
Fluorinated compounds, including 1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate, undergo various chemical reactions that are significantly influenced by the presence of fluorine atoms. These reactions include cycloadditions, dehydrogenative electrochemical functionalizations, and reactions with azine N-oxides. Such reactions demonstrate the reactivity of fluorinated compounds and their potential for forming new chemical bonds and structures (Chambers et al., 1996), (Imada et al., 2018).
Safety And Hazards
Future Directions
1,1,1,3,3,3-Hexafluoro-2-propanol is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)8(10(14,15)16)18-7(17)6-4-2-1-3-5-6/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVPGKSKRBHDGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312375 | |
Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate | |
CAS RN |
10315-85-2 | |
Record name | NSC254060 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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